molecular formula C21H21ClN4O4 B3884913 1-(4-chlorobenzyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide

1-(4-chlorobenzyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B3884913
M. Wt: 428.9 g/mol
InChI Key: OIIOTHIMZFVVMA-FSJBWODESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as "CTP" and has been found to exhibit interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CTP is not yet fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and metastasis. CTP has been shown to inhibit the expression of several proteins that are involved in these pathways, including matrix metalloproteinases (MMPs), vascular endothelial growth factor (VEGF), and epidermal growth factor receptor (EGFR).
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, CTP has been found to exhibit other interesting biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. CTP has also been found to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the advantages of using CTP in lab experiments is its relatively low toxicity compared to other anti-cancer compounds. This makes it a safer option for use in in vitro and in vivo experiments. However, one limitation of using CTP is its low solubility in water, which can make it difficult to administer in certain experiments. Furthermore, the synthesis of CTP is relatively complex and time-consuming, which may limit its availability for use in research.

Future Directions

There are several future directions for research on CTP. One area of interest is the development of more efficient synthesis methods for CTP, which would increase its availability for use in research. Another area of interest is the investigation of the potential applications of CTP in the treatment of other diseases, such as neurodegenerative diseases and inflammatory diseases. Furthermore, the mechanism of action of CTP needs to be further elucidated in order to fully understand its anti-cancer properties and other biochemical and physiological effects.

Scientific Research Applications

CTP has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells in vitro and in vivo. CTP has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, CTP has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O4/c1-28-18-11-20(30-3)19(29-2)10-15(18)12-23-24-21(27)17-8-9-26(25-17)13-14-4-6-16(22)7-5-14/h4-12H,13H2,1-3H3,(H,24,27)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIOTHIMZFVVMA-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NNC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC(=O)C2=NN(C=C2)CC3=CC=C(C=C3)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-chlorobenzyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
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1-(4-chlorobenzyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
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1-(4-chlorobenzyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
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1-(4-chlorobenzyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
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1-(4-chlorobenzyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide
Reactant of Route 6
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1-(4-chlorobenzyl)-N'-(2,4,5-trimethoxybenzylidene)-1H-pyrazole-3-carbohydrazide

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